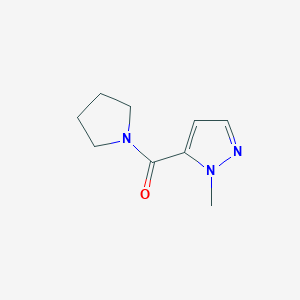

![molecular formula C12H9NO B6496592 N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine CAS No. 5088-53-9](/img/structure/B6496592.png)

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine

描述

“N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine” is a chemical compound. It’s related to hydroxylamines, which are oxygenated derivatives of ammonia and are used in many organic syntheses, including pharmaceutical and industrial production processes .

Synthesis Analysis

The synthesis of hydroxylamines and related compounds has been a topic of interest in recent years . For instance, a practical methodology for the intermolecular aziridination of alkenes, using Hydroxylamine-O-Sulfonic Acids (HOSA) as the aminating agent, has been presented . This approach showcases excellent reactivity, especially with non-activated alkenes, and facilitates the transformation of various alkenes substrates into aziridines .Chemical Reactions Analysis

Hydroxylamines are known to participate in various chemical reactions. For instance, they can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The oxygen atom of hydroxylamines acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .科学研究应用

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine has been studied for its potential applications in various scientific fields. In the field of biochemistry, this compound has been studied for its ability to act as a reducing agent in redox reactions. This compound has also been studied for its potential applications in the field of physiology, as it has been shown to have anti-inflammatory properties. In addition, this compound has been studied for its potential to act as a reagent in the synthesis of organic compounds.

作用机制

Target of Action

Oximes, in general, are known for their widespread applications as antidotes against nerve agents, achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . .

Mode of Action

Oximes are known to interact with their targets by reactivating enzymes that have been inhibited by organophosphates . This is achieved through a nucleophilic attack on the phosphorus atom of the organophosphate, displacing the enzyme and allowing it to return to its active state .

Biochemical Pathways

Oximes are known to play a significant role in various biochemical pathways due to their ability to reactivate enzymes inhibited by organophosphates . The reactivation of these enzymes can have downstream effects on various biochemical pathways, depending on the specific enzyme that has been inhibited.

实验室实验的优点和局限性

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that this compound can be easily synthesized in the laboratory. Additionally, this compound is relatively stable, and it has a low toxicity. However, one of the main limitations of this compound is that it is sensitive to light and air, and it can easily decompose when exposed to these conditions.

未来方向

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine has a wide range of potential applications in various scientific fields. In the future, it is likely that this compound will be studied for its potential to act as a reducing agent in redox reactions, as well as its potential to act as an anti-inflammatory agent. Additionally, this compound could be used in the synthesis of organic compounds, and it could be used in drug design and development. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.

合成方法

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine can be synthesized in the laboratory using a variety of methods. One method involves the reaction of acenaphthene and hydroxylamine in the presence of a catalytic amount of sodium hydroxide. The reaction produces this compound, as well as a byproduct, sodium acetate. This method is relatively simple and efficient, and it can be used to produce large amounts of this compound in a short amount of time.

属性

IUPAC Name |

(NZ)-N-(2H-acenaphthylen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,14H,7H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYBQPOXHIHVOX-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421113 | |

| Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5088-53-9 | |

| Record name | NSC31682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496511.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6496517.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)

![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496540.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)

![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)

![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)